molecular formula C13H13NO2S B166487 Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate CAS No. 132089-32-8

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

Cat. No. B166487
M. Wt: 247.31 g/mol
InChI Key: YJADELKTGPHXGE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Antimicrobial Activity of Thiophene Derivatives

  • Summary of Application : Thiophene derivatives, which include compounds similar to “Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate”, have been studied for their antimicrobial activity. These compounds have been synthesized from enaminones via reactions with different nucleophiles and electrophiles .
  • Methods of Application : The structure of these compounds was determined through spectral analysis. The antimicrobial activity was tested against various bacterial species .
  • Results : The results revealed that changing the substituents at position-2 of the thiophene ring significantly affected their biological activity. The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .

2. Apoptosis-Inducing Agents for Breast Cancer

  • Summary of Application : Compounds based on “Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate”, a compound similar to “Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate”, have been studied as potential apoptosis-inducing agents for breast cancer .
  • Methods of Application : The compounds were synthesized and then assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
  • Results : Twelve compounds showed interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM. The flow cytometric analysis results showed that one of the compounds induces apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJADELKTGPHXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377060
Record name ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

CAS RN

132089-32-8
Record name ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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